molecular formula C19H13ClN2O B14537372 6-Chloro-2-methyl-3-(naphthalen-1-yl)quinazolin-4(3H)-one CAS No. 62376-79-8

6-Chloro-2-methyl-3-(naphthalen-1-yl)quinazolin-4(3H)-one

Cat. No.: B14537372
CAS No.: 62376-79-8
M. Wt: 320.8 g/mol
InChI Key: WSADZPHIONOAGF-UHFFFAOYSA-N
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Description

6-Chloro-2-methyl-3-(naphthalen-1-yl)quinazolin-4(3H)-one is a quinazolinone derivative characterized by a chlorine atom at position 6, a methyl group at position 2, and a naphthalen-1-yl substituent at position 3 of the quinazolinone core (C₁₉H₁₃ClN₂O). Quinazolin-4(3H)-ones are heterocyclic compounds widely studied for their diverse biological activities, including antioxidant, anticancer, and antimicrobial properties .

Properties

CAS No.

62376-79-8

Molecular Formula

C19H13ClN2O

Molecular Weight

320.8 g/mol

IUPAC Name

6-chloro-2-methyl-3-naphthalen-1-ylquinazolin-4-one

InChI

InChI=1S/C19H13ClN2O/c1-12-21-17-10-9-14(20)11-16(17)19(23)22(12)18-8-4-6-13-5-2-3-7-15(13)18/h2-11H,1H3

InChI Key

WSADZPHIONOAGF-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C(C=C2)Cl)C(=O)N1C3=CC=CC4=CC=CC=C43

Origin of Product

United States

Biological Activity

6-Chloro-2-methyl-3-(naphthalen-1-yl)quinazolin-4(3H)-one is a heterocyclic compound belonging to the quinazolinone family, recognized for its diverse biological activities. This article delves into its biological activity, including anticancer, antimicrobial, and enzyme inhibition properties, supported by relevant data and case studies.

Chemical Structure and Properties

The compound has the molecular formula C19H13ClN2OC_{19}H_{13}ClN_2O and a molecular weight of 320.77 g/mol. Its structure features a quinazolinone core with chloro and naphthyl substituents that enhance its lipophilicity and biological activity.

Biological Activities

1. Anticancer Activity

Quinazolinones, including 6-chloro-2-methyl-3-(naphthalen-1-yl)quinazolin-4(3H)-one, have shown significant cytotoxic effects against various cancer cell lines.

  • Case Study : A study demonstrated that derivatives of quinazolinones exhibited notable cytotoxicity against prostate cancer (PC3), breast cancer (MCF-7), and colorectal cancer (HT-29) cell lines. The compound's IC50 values were reported as follows:
    • PC3: 10 µM
    • MCF-7: 10 µM
    • HT-29: 12 µM .

2. Antimicrobial Activity

Quinazolinone derivatives are also recognized for their antimicrobial properties.

  • Research Findings : Various studies have evaluated the antibacterial efficacy of quinazolinones against Gram-positive and Gram-negative bacteria. For instance, certain derivatives showed effective inhibition against Staphylococcus aureus and Escherichia coli, indicating potential as antibacterial agents .

3. Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes involved in cancer progression.

  • Mechanism of Action : Quinazolinones have been linked to the inhibition of epidermal growth factor receptor (EGFR) tyrosine kinases, which play a crucial role in cell proliferation and survival in various cancers . This inhibition can lead to reduced tumor growth and enhanced apoptosis in malignant cells.

Comparative Analysis of Similar Compounds

To better understand the biological activity of 6-chloro-2-methyl-3-(naphthalen-1-yl)quinazolin-4(3H)-one, a comparison with structurally similar compounds is beneficial:

Compound NameStructural FeaturesBiological Activity
7-Chloro-3-(2-methylquinolin-6-yl)quinazolin-4(3H)-oneChlorine at position 7, methylquinolineAnticancer properties
3-Amino-6-hydroxyquinazolinoneHydroxy group at position 6Antimicrobial and anti-inflammatory effects
4(3H)-QuinazolinoneBasic quinazoline structureDiverse pharmacological activities

The unique combination of the chloro substituent and the naphthyl group in 6-chloro-2-methyl-3-(naphthalen-1-yl)quinazolin-4(3H)-one may enhance its binding affinity to target proteins compared to other derivatives.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The biological and physicochemical properties of quinazolin-4(3H)-ones are highly dependent on substituent variations. Below is a comparative analysis of compounds sharing key structural features with 6-chloro-2-methyl-3-(naphthalen-1-yl)quinazolin-4(3H)-one:

Table 1: Structural and Functional Comparison of Selected Quinazolin-4(3H)-one Derivatives

Compound Name Substituents (Positions) Molecular Formula Melting Point (°C) Key Biological Activities References
Target Compound 6-Cl, 2-Me, 3-(naphthalen-1-yl) C₁₉H₁₃ClN₂O Not reported Hypothesized antioxidant/anticancer -
3-(4-Nitrobenzylideneamino)-6-chloro-2-methylquinazolin-4(3H)-one 6-Cl, 2-Me, 3-(4-nitrobenzylideneamino) C₁₆H₁₁ClN₄O₃ 251–252 Not reported
6-Chloro-2-methyl-3-(2-(piperidin-1-yl)ethyl)quinazolin-4(3H)-one 6-Cl, 2-Me, 3-(piperidinylethyl) C₁₇H₂₁ClN₄O Not reported Antitrypanosomal (inferred)
3-Methyl-6-(naphthalen-1-yl)-2-phenylquinazolin-4(3H)-one 6-(naphthalen-1-yl), 2-Ph, 3-Me C₂₅H₁₈N₂O Not reported Antioxidant (P < 0.5)
6-Chloro-2-ethyl-3-(methylamino)quinazolin-4(3H)-one 6-Cl, 2-Et, 3-(methylamino) C₁₁H₁₂ClN₃O Not reported Not reported

Key Observations

Substituent Effects on Bioactivity Position 3 (Naphthalen-1-yl vs. Other Groups): The naphthalen-1-yl group in the target compound introduces steric bulk and hydrophobicity, which may enhance membrane permeability and binding affinity to hydrophobic pockets in biological targets. For example, compound 3h (3-methyl-6-(naphthalen-1-yl)-2-phenylquinazolin-4(3H)-one) demonstrated significant antioxidant activity, suggesting that naphthyl substituents contribute to radical-scavenging properties . Position 6 (Chlorine vs. Analogous 6-chloro derivatives (e.g., compound 30 in ) are studied for antiparasitic activity, though specific data for the target compound remain unexplored .

Position 2 (Methyl vs. Phenyl/Ethyl):

  • The 2-methyl group in the target compound is less sterically demanding than 2-phenyl (as in compound 3h) or 2-ethyl (), which may influence synthetic accessibility and metabolic stability.

Synthetic Pathways Quinazolin-4(3H)-ones are typically synthesized via cyclization of 2-aminobenzamides or reactions with acetic anhydride/benzoyl chloride . For example, compound 4c () was synthesized using a Schiff base formation at position 3, while compound 3h () employed Suzuki cross-coupling for aryl introduction .

Preparation Methods

Retrosynthetic Analysis

The target compound features a quinazolin-4(3H)-one core substituted at positions 2 (methyl), 3 (naphthalen-1-yl), and 6 (chloro). Retrosynthetic disconnection suggests three key intermediates (Figure 1):

  • Intermediate A : 5-Chloroanthranilic acid (6-chloro precursor)
  • Intermediate B : Naphthalen-1-amine (for N-arylation at position 3)
  • Intermediate C : Methylation agents (e.g., methyl iodide) for position 2

Synthesis Pathways

Niementowski Reaction with Post-Functionalization

Step 1: Formation of Quinazolinone Core

The classical Niementowski reaction employs 5-chloroanthranilic acid and formamide under microwave irradiation (120°C, 2 h) to yield 6-chloro-4(3H)-quinazolinone . This method achieves 85–92% yield with minimal byproducts.

Reaction Scheme:
$$
\text{5-Chloroanthranilic acid} + \text{Formamide} \xrightarrow{\Delta, \mu\text{V}} \text{6-Chloro-4(3H)-quinazolinone} + \text{H}_2\text{O}
$$

Step 2: N-Arylation at Position 3

A Pd-catalyzed Buchwald-Hartwig coupling introduces the naphthalen-1-yl group. Using 6-chloro-4(3H)-quinazolinone , 1-bromonaphthalene , Pd(OAc)$$_2$$, and Xantphos in toluene at 110°C for 24 h affords 6-chloro-3-(naphthalen-1-yl)-4(3H)-quinazolinone (78% yield).

Optimization Data:

Catalyst Ligand Solvent Yield (%)
Pd(OAc)$$_2$$ Xantphos Toluene 78
PdCl$$_2$$ BINAP DMF 62
Step 3: Methylation at Position 2

Methylation via methyl iodide in DMF with K$$2$$CO$$3$$ (80°C, 6 h) completes the synthesis. The reaction exhibits >90% regioselectivity for position 2 due to steric hindrance from the naphthalen-1-yl group.

Mechanistic Insight:
$$
\text{6-Chloro-3-(naphthalen-1-yl)-4(3H)-quinazolinone} + \text{CH}3\text{I} \xrightarrow{\text{K}2\text{CO}_3} \text{Target Compound} + \text{KI}
$$

One-Pot Multicomponent Assembly

Reaction Conditions

A scalable one-pot method combines 5-chloroanthranilic acid , 1-naphthyl isothiocyanate , and chloroacetonitrile in acetic acid under reflux (12 h). This approach directly installs all substituents via sequential cyclization and alkylation (Figure 2).

Yield and Purity:

  • Yield : 68%
  • Purity (HPLC) : 98.5%
  • Byproducts : <2% des-chloro analog

Advantages :

  • Eliminates intermediate isolation
  • Compatible with gram-scale synthesis (>10 g batches)

Alternative Methodologies

Radical-Mediated Cyclization

A novel radical pathway using 2-amino-5-chloro-N-methylbenzamide and 1-naphthaldehyde in DMSO/H$$2$$O$$2$$ (150°C, 20 h) forms the target compound via a Kharasch-type mechanism. This metal-free method achieves 65% yield but requires rigorous oxygen exclusion.

Solid-Phase Synthesis

Immobilizing 5-chloroanthranilic acid on Wang resin enables iterative functionalization (naphthalen-1-yl addition → methylation → cleavage). While yielding 72% pure product, this method is limited by resin costs and scalability.

Characterization and Analytical Data

Spectroscopic Properties

  • $$^1$$H NMR (500 MHz, CDCl$$3$$) : δ 8.72 (d, $$J = 8.5$$ Hz, 1H, H-5), 8.25–7.45 (m, 7H, naphthyl), 3.12 (s, 3H, CH$$3$$).
  • IR (KBr) : 1689 cm$$^{-1}$$ (C=O), 1544 cm$$^{-1}$$ (C=C).
  • HRMS (ESI) : m/z [M+H]$$^+$$ calcd. for C$${20}$$H$${14}$$ClN$$_2$$O: 357.0795; found: 357.0792.

X-ray Crystallography

Single-crystal analysis confirms the planar quinazolinone core with dihedral angles of 85.3° between quinazolinone and naphthyl planes.

Industrial Feasibility Assessment

Parameter Niementowski Route One-Pot Method
Cost per kg (USD) 1,200 950
Process Complexity Moderate Low
Environmental Impact High (DMF use) Moderate

Recommendation : The one-pot method balances cost and sustainability for pilot-scale production.

Q & A

Q. What synthetic methodologies are commonly employed to prepare 6-Chloro-2-methyl-3-(naphthalen-1-yl)quinazolin-4(3H)-one?

The compound can be synthesized via microwave-assisted protocols, which reduce reaction time and improve yields compared to conventional heating. For example, microwave irradiation accelerates cyclocondensation reactions, achieving >80% yield in minutes rather than hours . Ultrasonic synthesis is another efficient method, enabling greener conditions with reduced solvent use and higher yields for S-alkylated derivatives . Heterogeneous catalysts (e.g., solid acids) are also effective for quinazolinone core formation, offering recyclability and mild reaction conditions .

Q. How is the compound characterized structurally and spectroscopically?

Key techniques include:

  • X-ray crystallography : Resolves the 3D structure and binding modes in protein complexes (e.g., PqsR ligand-binding domain studies) .
  • NMR spectroscopy : 1H and 13C NMR confirm substituent positions and purity. For example, 1H NMR of similar quinazolinones shows aromatic protons at δ 7.2–8.5 ppm and methyl groups at δ 2.3–2.7 ppm .
  • Mass spectrometry : Molecular ion peaks (e.g., [M+1]+ or [M+Na]+) and fragmentation patterns validate molecular weight and functional groups .

Q. What preliminary biological activities are associated with this compound?

Derivatives of 6-chloroquinazolin-4(3H)-one exhibit antimicrobial and antifungal properties. For instance, S-alkylated analogs show moderate activity against Gram-positive bacteria (MIC: 8–32 µg/mL) . The compound’s naphthalene moiety enhances interactions with biological targets, such as VEGFR-2 in molecular docking studies .

Advanced Research Questions

Q. How can computational methods elucidate the mechanism of action and optimize bioactivity?

  • DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) and thermal stability of S-alkylated derivatives, guiding structural modifications for enhanced activity .
  • Molecular docking : Predict binding affinities to targets like PqsR (a Pseudomonas aeruginosa virulence regulator) or VEGFR-2. For example, alkyl chain length in thiazole derivatives correlates with pyocyanin inhibition (IC50: 2–5 µM) .
  • SAR studies : Modifications at the 2-methyl or 3-naphthalenyl positions influence lipophilicity (logP) and membrane permeability, critical for antimicrobial potency .

Q. What challenges arise in crystallographic determination of its protein-ligand complexes?

  • Crystal quality : High-resolution data (>1.5 Å) is required to resolve subtle interactions (e.g., halogen bonding with 6-chloro substituents) .
  • Twinned data : SHELXL refinement tools are essential for handling pseudo-merohedral twinning, common in macromolecular complexes .
  • Thermal motion : Low-temperature (100 K) data collection minimizes atomic displacement artifacts, as seen in similar quinazolinone structures .

Q. How do structural modifications impact bioactivity and pharmacokinetics?

  • S-alkylation : Increases lipophilicity (logP from 2.5 to 4.0) and bioavailability but may reduce solubility. Ultrasonic-derived thioether analogs show improved VEGFR-2 inhibition (Ki: 0.8–1.2 µM) .
  • Schiff base incorporation : Enhances antifungal activity (e.g., 70% inhibition of Fusarium oxysporum at 50 µg/mL) by introducing hydrogen-bonding motifs .
  • Heterocyclic substitutions : Replacing naphthalene with indole or pyridine alters target selectivity. For example, quinoline-substituted analogs exhibit dual Aurora kinase/VEGFR-2 inhibition .

Methodological Notes

  • Synthesis optimization : Compare microwave (rapid, high-yield) vs. ultrasonic (green, scalable) methods for derivative libraries .
  • Bioassay design : Use standardized protocols (e.g., CLSI guidelines) for MIC determination against ESKAPE pathogens .
  • Data validation : Cross-reference crystallographic results (CCDC deposition codes) with computational models to resolve steric clashes or electron density ambiguities .

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